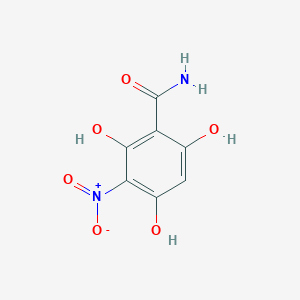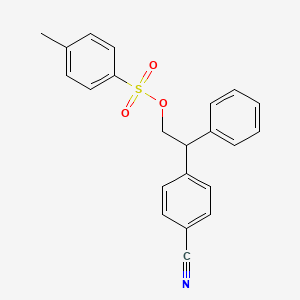
2-(4-Cyanophenyl)-2-phenylethyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyanophenyl)-2-phenylethyl 4-methylbenzene-1-sulfonate is a complex organic compound that features a cyanophenyl group, a phenylethyl group, and a methylbenzenesulfonate group
Preparation Methods
The synthesis of 2-(4-Cyanophenyl)-2-phenylethyl 4-methylbenzene-1-sulfonate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-cyanobenzyl chloride with phenylethyl alcohol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
2-(4-Cyanophenyl)-2-phenylethyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanophenyl group to an aminophenyl group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Cyanophenyl)-2-phenylethyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenyl)-2-phenylethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonate group can enhance the solubility and stability of the compound, facilitating its use in various applications. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
2-(4-Cyanophenyl)-2-phenylethyl 4-methylbenzene-1-sulfonate can be compared with other similar compounds, such as:
4-Methylbenzenesulfonate derivatives: These compounds share the sulfonate group and have similar solubility and stability properties.
Cyanophenyl derivatives: These compounds share the cyanophenyl group and have similar interactions with enzymes and receptors.
Phenylethyl derivatives: These compounds share the phenylethyl group and have similar structural properties
Properties
CAS No. |
138534-54-0 |
|---|---|
Molecular Formula |
C22H19NO3S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
[2-(4-cyanophenyl)-2-phenylethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H19NO3S/c1-17-7-13-21(14-8-17)27(24,25)26-16-22(19-5-3-2-4-6-19)20-11-9-18(15-23)10-12-20/h2-14,22H,16H2,1H3 |
InChI Key |
RRBHIFOEMOWFSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC=CC=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
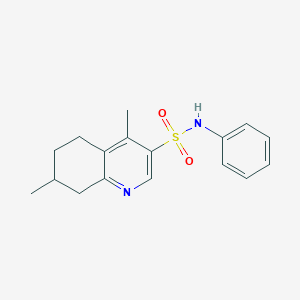
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
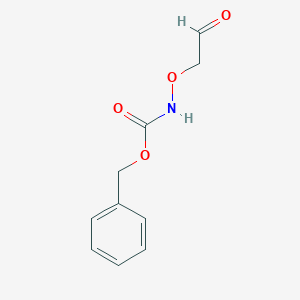
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid](/img/structure/B14262441.png)
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)

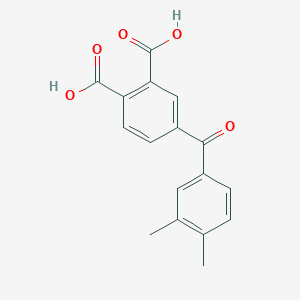
![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)
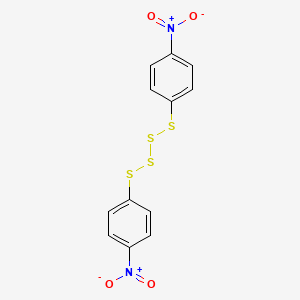
![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
